2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
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Overview
Description
The compound 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is a brominated and fluorinated ketone with a methoxy group on the aromatic ring. While the specific compound is not directly studied in the provided papers, related brominated aromatic ketones have been synthesized and analyzed, providing insights into the potential characteristics of 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related brominated aromatic ketones typically involves halogenation reactions, as seen in the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent . Halogen-exchange reactions have also been employed for the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, indicating that such methods could be applicable for synthesizing the compound . The synthesis procedures often aim for high yields and purity, as demonstrated in the improvement of synthetic technology for related compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using X-ray crystallography, as shown in the studies of various brominated compounds . These structures often exhibit specific space groups and cell data, which are crucial for understanding the crystal packing and molecular interactions within the solid state.
Chemical Reactions Analysis
Brominated aromatic ketones can participate in various chemical reactions, including esterification, which has been proven effective for protecting groups . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring, which can affect the electron density and thus the reactivity of the carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be inferred from related compounds. For instance, the crystal structure determination provides information on the density and molecular geometry . Vibrational spectroscopy, such as FT-IR, can be used to assign vibrational frequencies and understand the molecular vibrations of the compound . Additionally, computational methods like HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies can reveal the charge distribution and electronic properties, which are important for predicting reactivity and potential applications in nonlinear optics .
Scientific Research Applications
Synthesis of Novel Compounds
- Antimicrobial Activity : 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone has been used in synthesizing novel Schiff bases with potential antimicrobial properties. These Schiff bases, synthesized using techniques like Gewald synthesis and Vilsmeier-Haack reaction, have shown significant in vitro antimicrobial activity (Puthran et al., 2019).
Chemical Synthesis and Characterization
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, such as pyrolysis products of new psychoactive substances (Texter et al., 2018) and for metabolic study in rats (Kanamori et al., 2002).
- Selective Bromination : It has also been a subject in the study of selective α-monobromination of alkylaryl ketones, demonstrating its utility in regioselective bromination processes (Ying, 2011).
Synthesis of Enantiomerically Pure Compounds
- Facile Synthesis : The compound is involved in the facile synthesis of enantiomerically pure derivatives, highlighting its importance in creating optically pure enantiomers with high purity and definite absolute configurations (Zhang et al., 2014).
Applications in Heterocyclic Chemistry
- Benzofuran Systems : It plays a role in the synthesis of benzofuran systems, particularly in regioselective bromination and other reactions of ethanones, which are critical in heterocyclic chemistry (Kwiecień & Baumann, 1998).
Development of Anti-inflammatory Compounds
- Anti-inflammatory Activity : The compound has been used in the synthesis of derivatives exhibiting anti-inflammatory activity, showing its potential in developing new therapeutic agents (Labanauskas et al., 2004).
Radiotracer Synthesis for Medical Imaging
- PET Radiotracer Synthesis : The compound has facilitated the synthesis of PET radiotracers for studying cannabinoid receptors, indicating its use in advanced medical imaging techniques (Katoch-Rouse & Horti, 2003).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVKAQAGKAZQDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | |
CAS RN |
343-04-4 |
Source
|
Record name | 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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